molecular formula C14H7BrF3NO B14077834 5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile

5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile

Cat. No.: B14077834
M. Wt: 342.11 g/mol
InChI Key: CXGHNEPJXIRAMK-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile typically involves a multi-step process. One common method starts with the bromination of 2-(3-(trifluoromethyl)phenoxy)benzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H7BrF3NO

Molecular Weight

342.11 g/mol

IUPAC Name

5-bromo-2-[3-(trifluoromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H7BrF3NO/c15-11-4-5-13(9(6-11)8-19)20-12-3-1-2-10(7-12)14(16,17)18/h1-7H

InChI Key

CXGHNEPJXIRAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Br)C#N)C(F)(F)F

Origin of Product

United States

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